molecular formula C18H15N5O3S B11038966 Methyl 7-(4-methylphenyl)-2-(methylsulfanyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate

Methyl 7-(4-methylphenyl)-2-(methylsulfanyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate

Cat. No.: B11038966
M. Wt: 381.4 g/mol
InChI Key: GLCZNVONFJFITA-UHFFFAOYSA-N
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Description

Methyl 7-(4-methylphenyl)-2-(methylsulfanyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4-methylphenyl)-2-(methylsulfanyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: This can be achieved through nucleophilic substitution reactions using methylthiolating agents.

    Attachment of the 4-Methylphenyl Group: This step may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Esterification: The final step involves esterification to introduce the methyl ester group at the carboxylate position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4-methylphenyl)-2-(methylsulfanyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a potential candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which Methyl 7-(4-methylphenyl)-2-(methylsulfanyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular assays.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(4-chlorophenyl)-2-(methylsulfanyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate
  • Methyl 7-(4-methoxyphenyl)-2-(methylsulfanyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate

Uniqueness

The uniqueness of Methyl 7-(4-methylphenyl)-2-(methylsulfanyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group, in particular, may impart unique steric and electronic properties that differentiate it from similar compounds.

Properties

Molecular Formula

C18H15N5O3S

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 11-(4-methylphenyl)-4-methylsulfanyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-13-carboxylate

InChI

InChI=1S/C18H15N5O3S/c1-10-4-6-11(7-5-10)22-9-13(16(25)26-2)14-12(15(22)24)8-19-17-20-18(27-3)21-23(14)17/h4-9H,1-3H3

InChI Key

GLCZNVONFJFITA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C(C2=O)C=NC4=NC(=NN34)SC)C(=O)OC

Origin of Product

United States

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